3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
3,4-dimethyl-2-(4-methylphenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-8-4-6-11(7-5-8)18-10(3)12-9(2)15-16-14(19)13(12)17-18/h4-7H,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYBFYXYWPZNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3C(=NNC(=O)C3=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyrazole with p-tolylhydrazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazolopyridazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Basic Information
- Molecular Formula : C14H14N4O
- Molar Mass : 254.29 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyridazine core, which is significant for its biological activity.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyridazine compounds exhibit promising anticancer properties. A study demonstrated that modifications to the pyrazolo structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures showed IC50 values in the micromolar range against breast cancer cells .
Antimicrobial Properties
Another application of 3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one is in the development of antimicrobial agents. Its derivatives have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects .
Case Study: Synthesis and Testing
A comprehensive study synthesized a series of pyrazolo derivatives and evaluated their antimicrobial activity. The results indicated that certain modifications to the p-tolyl group improved efficacy against resistant strains .
Organic Electronics
The compound has potential applications in organic electronic devices due to its electron-deficient nature. Research has suggested that incorporating pyrazolo derivatives into organic photovoltaic cells can enhance charge mobility and overall efficiency .
Photovoltaic Efficiency
A study explored the use of this compound in organic solar cells. The findings indicated improved power conversion efficiencies when this compound was used as a dopant in polymer blends .
Pesticide Development
The compound's structure lends itself to modifications that can lead to new agrochemicals. Preliminary studies have shown that certain derivatives exhibit insecticidal properties against pests like aphids and beetles .
Case Study: Insecticidal Activity
A recent investigation into the insecticidal activity of pyrazolo derivatives revealed significant potency against common agricultural pests. Field trials demonstrated effective control rates comparable to commercial insecticides .
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 2: Bioactivity of Selected Derivatives
- Aldose Reductase Inhibition : Isoxazolo derivatives like 5g exhibit potent inhibitory activity comparable to Sorbinil, driven by electron-withdrawing substituents (e.g., p-Cl-Ph) and acetic acid side chains .
- Antimicrobial Potential: Pyrazolo[3,4-d]pyridazinones with aromatic substituents (e.g., p-tolyl) show promise against bacterial and fungal strains, though specific data for the target compound remain under investigation .
Physicochemical and Analytical Comparisons
- Molecular Weight and Solubility : The target compound (C16H16N4O, MW: 296.33) is heavier than simpler analogs like 2-Methyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one (MW: 150.14) due to its p-tolyl and dual methyl groups . This likely reduces aqueous solubility, a common trade-off for enhanced lipophilicity and membrane permeability.
- Crystallographic Data : X-ray studies of analogs (e.g., compound 7d) reveal planar fused-ring systems with bond lengths (C-N: 1.33–1.38 Å) consistent with aromatic delocalization .
Biological Activity
3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide an overview of the compound's biological properties, including its anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 254.29 g/mol. Its structure features a pyrazolo[3,4-d]pyridazine core with methyl and p-tolyl substituents that influence its biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant anticancer activity. For instance, a study reported that certain pyrazole derivatives showed inhibition against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values indicating potent cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.39 ± 0.06 |
| This compound | NCI-H460 | 0.46 ± 0.04 |
These findings suggest that the compound may inhibit key pathways involved in cancer proliferation and survival .
The anticancer activity of pyrazolo compounds is often attributed to their ability to inhibit specific kinases involved in cell cycle regulation. For example, compounds similar to this compound have been shown to inhibit Aurora-A kinase with an IC50 value of 0.16 ± 0.03 µM . This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.
Anti-inflammatory Effects
In addition to anticancer properties, some studies have indicated that pyrazolo derivatives possess anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 .
Case Studies
- Study on Anticancer Activity : A recent investigation evaluated the cytotoxic effects of several pyrazole derivatives on various human cancer cell lines. The study found that this compound exhibited promising results against MCF-7 and NCI-H460 cells, suggesting its potential as a lead compound for further development .
- Mechanistic Insights : Another study explored the molecular interactions of pyrazolo derivatives with target proteins involved in cancer progression. The results indicated that these compounds could effectively bind to and inhibit kinases critical for tumor growth .
Q & A
Q. What are the established synthetic routes for 3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one?
A common method involves refluxing pyrazole derivatives with hydrazine hydrate in isopropyl alcohol (i-PrOH) for 2 hours, as demonstrated in the synthesis of structurally analogous pyrazolo-pyridazinones . Key steps include:
- Reaction conditions : Reflux in i-PrOH to promote cyclization.
- Precursor selection : Use of substituted pyrazoles and hydrazine derivatives.
- Purification : Recrystallization from ethanol/DMF mixtures to isolate the product .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
A combination of techniques is required:
- Elemental analysis : To verify empirical formula (e.g., C, H, N percentages) .
- Spectroscopy :
- IR : Identify carbonyl (C=O) stretches (~1670–1681 cm⁻¹) and NH/OH groups (~3260–3420 cm⁻¹) .
- NMR : Confirm substituent positions via aromatic proton signals (e.g., p-tolyl methyl at δ ~2.47 ppm) and heterocyclic protons .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can researchers optimize reaction yields during synthesis?
Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
- Temperature control : Prolonged reflux (~2–4 hours) improves intermediate formation .
- Catalyst use : Acidic or basic catalysts (not explicitly mentioned in evidence) could be explored for kinetic enhancement.
- Workup : Filtration and drying under vacuum are critical for isolating solids .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?
- Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) at specific positions (e.g., para to the p-tolyl group) enhance inhibitory activity, as seen in aldose reductase inhibitors .
- Side chain modifications : Acetic acid derivatives exhibit higher potency than longer-chain analogs (e.g., propionic acid) due to improved enzyme binding .
- Data-driven example : The 3-methyl-4-(p-chlorophenyl)isoxazolo-pyridazinone acetic acid (5g) showed superior activity, highlighting the importance of aryl substituents .
Q. What in vitro and computational strategies evaluate antiviral or anticancer potential?
- Antiviral assays :
- Anticancer mechanisms :
Q. How should researchers address contradictory bioactivity data across derivatives?
- Case study : In aldose reductase inhibitors, monocyclic derivatives (e.g., compounds 6–8) showed weak activity, while bicyclic analogs (e.g., 5g) were potent. Contradictions arise from structural rigidity and substituent positioning .
- Resolution strategies :
- Dose-response profiling : Confirm activity trends across multiple concentrations.
- Crystallography : Resolve binding modes of active vs. inactive analogs (e.g., X-ray structures in ) .
Q. What role does X-ray crystallography play in confirming structural features?
- Key parameters :
- Unit cell dimensions : Triclinic systems (e.g., a = 7.5163 Å, b = 9.6774 Å) .
- Hydrogen bonding : Critical for stabilizing the pyridazinone core and substituent interactions.
- Application : Resolve regiochemistry of methyl and p-tolyl groups to avoid misassignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
